molecular formula C35H33BrN2O5 B330233 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE

1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE

Cat. No.: B330233
M. Wt: 641.5 g/mol
InChI Key: WTMZYVCAQXLSMD-MUXKCCDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a molecular formula of C35H33BrN2O5 and a molar mass of 641.55092 g/mol . This compound is notable for its unique structure, which includes an adamantyl group, a benzyloxy group, and a bromomethoxybenzylidene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE involves multiple steps, typically starting with the preparation of the adamantyl and benzyloxy intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These intermediates are then further reacted under specific conditions to form the final compound.

Chemical Reactions Analysis

1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the benzyloxy and bromomethoxybenzylidene groups contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives and benzyloxy-substituted pyrimidinetriones. Compared to these compounds, 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C35H33BrN2O5

Molecular Weight

641.5 g/mol

IUPAC Name

(5Z)-1-[4-(1-adamantyl)phenyl]-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C35H33BrN2O5/c1-42-30-16-22(15-29(36)31(30)43-20-21-5-3-2-4-6-21)14-28-32(39)37-34(41)38(33(28)40)27-9-7-26(8-10-27)35-17-23-11-24(18-35)13-25(12-23)19-35/h2-10,14-16,23-25H,11-13,17-20H2,1H3,(H,37,39,41)/b28-14-

InChI Key

WTMZYVCAQXLSMD-MUXKCCDJSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)OCC7=CC=CC=C7

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)OCC7=CC=CC=C7

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)OCC7=CC=CC=C7

Origin of Product

United States

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